3-(2-Chlorophenyl)picolinaldehyde
Description
3-(2-Chlorophenyl)picolinaldehyde is an organic compound with the molecular formula C12H8ClNO It is characterized by the presence of a chlorophenyl group attached to the picolinaldehyde structure
Properties
IUPAC Name |
3-(2-chlorophenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-6-2-1-4-9(11)10-5-3-7-14-12(10)8-15/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYSYROFZLZYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)picolinaldehyde typically involves the reaction of 2-chlorobenzaldehyde with picolinaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction between the two aldehydes. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(2-Chlorophenyl)picolinic acid.
Reduction: 3-(2-Chlorophenyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)picolinaldehyde
- 3-(2-Fluorophenyl)picolinaldehyde
- 3-(2-Methylphenyl)picolinaldehyde
Uniqueness
3-(2-Chlorophenyl)picolinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Biological Activity
3-(2-Chlorophenyl)picolinaldehyde, a compound with the chemical formula C11H8ClN, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 65219-35-4
- Molecular Formula: C11H8ClN
- Molecular Weight: 201.64 g/mol
The compound features a picolinaldehyde structure with a chlorophenyl substituent at the 3-position, which influences its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with pyridine derivatives. Common methods include:
- Condensation Reactions: Utilizing Lewis acids as catalysts to facilitate the formation of the aldehyde from appropriate precursors.
- Electrophilic Aromatic Substitution: Chlorination of phenylpyridine derivatives followed by formylation.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Studies have indicated that this compound possesses anticancer activity, particularly against breast cancer cell lines. The compound was found to induce apoptosis through the following mechanisms:
- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Production: Increased ROS levels lead to oxidative stress, contributing to cell death.
A notable study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of the chlorophenyl group enhances its binding affinity to various enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways associated with cancer cell growth.
- Receptor Modulation: It can act as an antagonist or agonist at specific receptor sites, influencing cellular responses.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial efficacy of several picolinaldehyde derivatives, including this compound. Results indicated that it significantly inhibited biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against resistant strains . -
Cancer Cell Line Study:
In vitro assays demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells compared to untreated controls. Flow cytometry analysis revealed a marked increase in early apoptotic cells after treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
